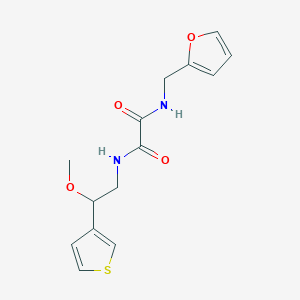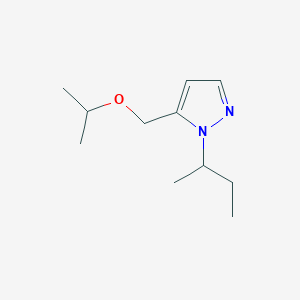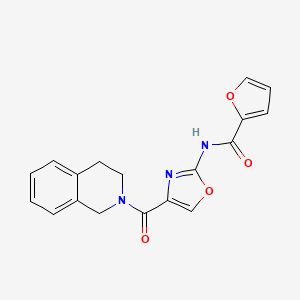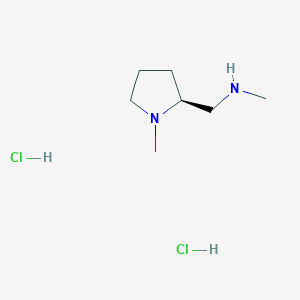![molecular formula C17H16N2O2S2 B2801693 3-{[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid CAS No. 1181227-93-9](/img/structure/B2801693.png)
3-{[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid” is a chemical compound with the molecular formula C17H16N2O2S2 and a molecular weight of 344.45 . It contains a thienopyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-4-yl moiety attached to a propanoic acid group via a sulfanyl (thioether) linkage . The 3,4-dimethylphenyl group is attached to the thienopyrimidine ring . The exact 3D conformation or stereochemistry of the molecule is not provided in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Studies have explored the synthesis and properties of thieno[2,3-d]pyrimidin derivatives, demonstrating their utility as intermediates in the development of complex heterocyclic compounds. For instance, Abdelriheem et al. (2015) described the synthesis of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, highlighting the chemical versatility of these frameworks (Abdelriheem, Ahmad, & Abdelhamid, 2015). Similarly, Zadorozhny et al. (2010) synthesized 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, comparing their properties with positionally isomeric thienopyrimidinones and benzo isosteres, thus providing insights into the effects of sulfur atom positioning on electronic spectra and biological activity profiles (Zadorozhny, Turov, & Kovtunenko, 2010).
Biological Applications
Significant efforts have been directed toward evaluating the biological activities of thieno[2,3-d]pyrimidin derivatives. Golub et al. (2011) synthesized a series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids and tested them as inhibitors of human protein kinase CK2, revealing potent inhibitory activity, which underscores the therapeutic potential of these compounds in targeting protein kinases involved in disease processes (Golub, Bdzhola, & Briukhovetska, et al., 2011). Additionally, Hafez et al. (2017) reported the synthesis and antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, highlighting the structural dependence of these compounds' anticancer activity (Hafez, Soukhtanloo, & Massoudi, et al., 2017).
Methodological Advances
Research has also focused on developing new synthetic methodologies for constructing thieno[2,3-d]pyrimidin frameworks. Dyachenko et al. (2020) presented a one-pot synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, showcasing an efficient approach to these heterocycles (Dyachenko, Dyachenko, & Dorovatovsky, et al., 2020). This work illustrates the ongoing development of synthetic strategies that enable the rapid assembly of complex heterocyclic systems with potential biological applications.
Mécanisme D'action
Propriétés
IUPAC Name |
3-[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-10-3-4-12(7-11(10)2)13-8-23-17-15(13)16(18-9-19-17)22-6-5-14(20)21/h3-4,7-9H,5-6H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBJIXATEHHXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=NC=N3)SCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2801610.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2801613.png)
![(2E)-N-(2-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2801615.png)
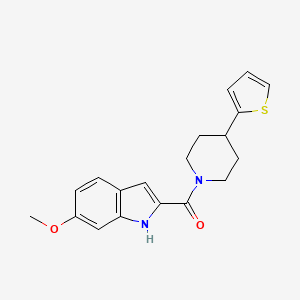
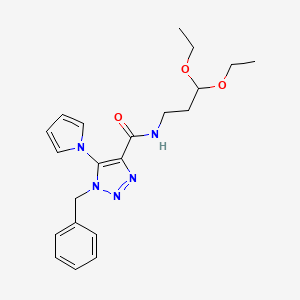
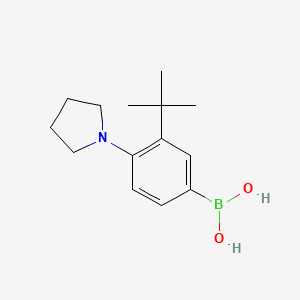
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2801623.png)
